
N-Nitroso-N-methylurethane
Overview
Description
N-Nitroso-N-methylurethane (NNMU; CAS No. 615-53-2) is a nitroso compound with the molecular formula C₄H₈N₂O₃. It is structurally characterized by a nitroso group (-NO) attached to a methylated urethane backbone. NNMU is widely utilized in preclinical research to induce acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) in animal models. Subcutaneous or intravenous administration of NNMU in dogs, rabbits, and rodents triggers pathophysiological features such as pulmonary edema, neutrophilic infiltration, surfactant dysfunction, and impaired gas exchange . These effects stem from its ability to alkylate cellular macromolecules, including DNA, leading to oxidative stress and inflammation .
NNMU is classified as a Group 2A carcinogen (probably carcinogenic to humans) by regulatory agencies due to its mutagenic and tumorigenic properties. It has been employed to generate syngeneic tumor models, such as the CT26 murine colon carcinoma cell line, which is critical for evaluating immunotherapies and carcinogenesis mechanisms .
Preparation Methods
Continuous Flow Synthesis of N-Nitroso-N-methylurea
Biphasic Reaction Design and Optimization
Continuous flow systems have revolutionized MNU synthesis by mitigating risks associated with its instability and explosivity . A scalable procedure involves three feed streams:
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Feed A : Aqueous N-methylurea (3 M) and hydrochloric acid (1.5 M).
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Feed B : Organic solvent mixture (2-methyltetrahydrofuran and diethyl ether, 1:1 v/v).
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Feed C : Sodium nitrite (4 M in water).
Reactants are combined via T-piece mixers at controlled flow rates (Feed A: 0.985 mL/min, Feed B: 5.9 mL/min, Feed C: 1.11 mL/min) and passed through four 10 mL perfluoroalkoxy (PFA) coiled reactors at 25°C . The biphasic mixture undergoes liquid-liquid separation under 8 bar backpressure, yielding an organic phase containing MNU at 0.4 M concentration with >97% purity .
Table 1: Continuous Flow Synthesis Parameters
Parameter | Value |
---|---|
N-Methylurea Concentration | 3 M (Feed A) |
NaNO₂ Equivalents | 1.5 eq |
Reaction Temperature | 25°C |
Residence Time | 78 minutes |
Yield | 83% (230.5 mmol scale) |
This method achieves superior safety by minimizing diazomethane accumulation, a hazardous byproduct . Nuclear magnetic resonance (NMR) analysis confirms product identity via a singlet at δ = 2.91 ppm (CD₃OD), corresponding to the methyl group adjacent to the nitroso moiety .
Traditional Batch Nitrosation of N-Methylurea
Acid-Catalyzed Nitrosation Mechanism
Classical MNU synthesis involves nitrosating N-methylurea with nitrous acid (HNO₂) under acidic conditions . In a typical batch procedure:
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N-Methylurea (66.7 g, 0.9 mol) is dissolved in aqueous HCl (1.5 M).
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Sodium nitrite (93.8 g, 1.36 mol) is added gradually at 0–5°C to suppress exothermic side reactions.
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The mixture is stirred for 2–4 hours, followed by extraction with diethyl ether.
Yields range from 70–75%, but batch methods face challenges in temperature control and byproduct formation, including methyl diazonium ions .
Limitations of Batch Processing
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Safety Risks : Exothermic nitrosation necessitates cryogenic conditions, increasing operational complexity .
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Purity Issues : Residual HCl and NaNO₂ promote decomposition, requiring rigorous purification .
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Scalability : Large-scale batches risk thermal runaway, limiting industrial applicability .
Alternative Routes: NMK-Based Diazomethane Generation
NMK as a Diazomethane Precursor
Patent literature describes N-nitroso-α-methylaminoisobutyl methyl ketone (NMK) as an alternative MNU precursor . NMK synthesis involves:
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Condensing methylamine with mesityl oxide to form a β-methylaminoketone adduct.
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Nitrosating the adduct with NaNO₂ and acetic acid in a biphasic (water/organic) system .
The organic phase, containing crude NMK, is washed with brine and degassed to remove nitrous oxides . Subsequent basification liberates diazomethane, which reacts in situ with carboxylic acids—a pathway diverging from direct MNU use but relevant to its historical applications .
Table 2: NMK Synthesis vs. Direct MNU Preparation
Criterion | NMK Route | Direct MNU Synthesis |
---|---|---|
Starting Material | Methylamine, mesityl oxide | N-Methylurea |
Nitrosation Agent | NaNO₂, acetic acid | NaNO₂, HCl |
Byproducts | Acetic acid, nitrous gases | Diazomethane, HCl |
Yield | 65–70% | 70–83% |
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-N-methylurethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Mutagenicity Studies
NMU is recognized for its ability to induce mutations in various biological systems. It has been extensively studied for its genotoxic effects, particularly in the context of cancer research.
Case Studies
- Animal Studies : Research has shown that NMU can induce tumors in several organs of laboratory animals, including the brain, stomach, and pancreas. For instance, studies indicated that NMU exposure during pregnancy resulted in tumor development in offspring .
- Mechanism of Action : NMU acts as a DNA alkylating agent, leading to mutations that can result in carcinogenesis. Its mechanisms have been documented through various experimental models .
Cancer Research Applications
NMU has been utilized in cancer research to understand the mechanisms of tumor formation and to develop therapeutic strategies.
Chemotherapy Research
- NMU has been investigated for its potential use as a chemotherapeutic agent, particularly when combined with other drugs like cyclophosphamide. Its ability to damage DNA makes it a candidate for inducing apoptosis in cancer cells .
- A notable study demonstrated the effectiveness of NMU in inducing gastric cancer in rodent models, which helped researchers evaluate potential treatments and preventive strategies against chemically induced cancers .
Analytical Methods Development
The detection and quantification of NMU are crucial for both environmental monitoring and clinical research.
Methodologies
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been optimized for the detection of NMU and related nitrosamines in pharmaceutical products. The method validation included specificity, accuracy, and precision assessments, ensuring reliable quantification in complex matrices .
Method Parameter | Value |
---|---|
Limit of Detection (LOD) | 3.0 ng/mL |
Limit of Quantification (LOQ) | 0.9 ng/mL |
Recovery Rate | 96.46% - 115.38% |
Environmental Impact and Safety
While NMU is primarily used in research settings, its environmental release poses potential risks.
Occupational Exposure
Occupational exposure is limited to laboratory environments where NMU is handled. Acute exposure can lead to dermatitis; however, chronic effects are not well-documented due to limited data on long-term exposure .
Regulatory Status
The EPA classifies NMU as a Group B2 probable human carcinogen based on animal studies indicating tumorigenic effects . This classification necessitates stringent handling protocols within research facilities.
Mechanism of Action
N-Nitroso-N-methylurethane exerts its effects primarily through alkylation. It transfers its methyl group to nucleophiles in biological molecules, such as DNA, leading to mutations and potential carcinogenesis. This alkylation process can result in AT:GC transition mutations, which are significant in the study of cancer development .
Comparison with Similar Compounds
Comparison with Similar N-Nitroso Compounds
Structural and Functional Analogues
NNMU belongs to the broader class of N-nitroso compounds, which include nitrosamines (e.g., NDMA), nitrosoureas (e.g., N-Nitroso-N-ethylurea), and nitroso carbamates. Key structural and functional differences are outlined below:
Table 1: Structural and Carcinogenic Profiles of Selected N-Nitroso Compounds
Mechanisms of Toxicity and Carcinogenicity
- NNMU : Forms alkylating agents via spontaneous decomposition, directly damaging DNA and surfactant proteins. This results in pulmonary injury and tumor initiation .
- Nitrosamines (e.g., NDMA) : Require metabolic activation by cytochrome P450 enzymes to generate reactive alkyl diazonium ions, which alkylate DNA in target organs like the liver .
- Nitrosoureas (e.g., N-Nitroso-N-ethylurea) : Decompose spontaneously without metabolic activation, producing cross-linking agents that cause DNA mutations and cytotoxicity .
Table 2: Mechanistic Differences in DNA Interaction
Compound Type | Activation Pathway | Primary DNA Adducts | Target Organs |
---|---|---|---|
Nitroso Urethanes (NNMU) | Spontaneous | O⁶-Methylguanine | Lungs, gastrointestinal |
Nitrosamines (NDMA) | Metabolic | N⁷-Methylguanine | Liver, kidneys |
Nitrosoureas | Spontaneous | Cross-linked DNA strands | Brain, hematopoietic system |
Table 3: Regulatory Status and Key Hazards
Biological Activity
N-Nitroso-N-methylurethane (NMU) is a potent carcinogenic compound that has been extensively studied for its biological activities, particularly its effects on DNA and its role in carcinogenesis. This article reviews the biological activity of NMU, focusing on its mechanisms of action, associated health risks, and relevant case studies.
Overview of this compound
This compound is classified as a direct-acting alkylating agent. It interacts with DNA, leading to mutations that can initiate cancer development. The compound is known for its ability to induce various types of tumors in laboratory animals, making it a significant subject of toxicological research.
Alkylation of DNA : NMU primarily exerts its carcinogenic effects through the alkylation of DNA. This process involves the transfer of an alkyl group to DNA bases, resulting in structural modifications that can lead to mispairing during DNA replication. The most commonly affected bases are guanine and adenine, which can result in point mutations or strand breaks.
Metabolic Activation : The bioactivation of NMU is mediated by cytochrome P450 enzymes, which convert NMU into reactive intermediates capable of interacting with cellular macromolecules. This metabolic pathway is crucial for understanding the compound's carcinogenic potential .
Carcinogenicity
Numerous studies have demonstrated the carcinogenic effects of NMU in various animal models. For instance, NMU has been shown to induce tumors in the liver, lungs, and other organs when administered to rodents. The International Agency for Research on Cancer (IARC) classifies NMU as a Group 2A carcinogen, indicating it is probably carcinogenic to humans .
Immunosuppressive Effects
Research indicates that NMU can induce immunosuppression, which may facilitate tumor growth. A study observed that NMU administration led to a marked dose-dependent leucopenia in rats, which was associated with increased survival rates of skin allografts. This suggests that NMU's immunosuppressive effects could play a role in its tumor-promoting activity .
Case-Control Studies
- Colorectal Cancer Risk : A case-control study conducted in Canada found positive associations between dietary intake of N-nitroso compounds and colorectal cancer risk. This study highlighted the potential role of dietary nitrosamines, including NMU, in cancer epidemiology .
- Gastric Acid Secretion : Another study investigated the relationship between proton pump inhibitors and N-nitroso compound levels in gastric juice. While omeprazole treatment led to increased bacterial concentrations in gastric contents, it did not significantly elevate N-nitroso compound levels, suggesting that gastric conditions may influence nitrosamine formation .
Data Tables
Q & A
Basic Research Questions
Q. What are the primary research applications of NMU in cancer models, and how is it experimentally implemented?
NMU is widely used to induce carcinogenesis in preclinical models, particularly the CT26.WT murine colon carcinoma cell line derived from BALB/c mice exposed to NMU . This model is critical for evaluating immune checkpoint inhibitors, immuno-oncology therapies, and tumor-immune interactions due to its H-2d haplotype compatibility and reproducibility . Methodologically, subcutaneous implantation of CT26.WT cells in immunocompetent BALB/c mice allows longitudinal assessment of tumor growth, immune infiltration (e.g., via flow cytometry), and therapeutic response .
Q. What safety protocols are essential when handling NMU in laboratory settings?
NMU is highly reactive, toxic, and carcinogenic. Key precautions include:
- Containment : Use fume hoods and closed systems to avoid inhalation or skin contact .
- PPE : Wear nitrile gloves, lab coats, and eye protection .
- Waste disposal : Deactivate NMU with alkaline solutions (e.g., 1M NaOH) to degrade nitroso groups before disposal .
- Storage : Keep in airtight, light-resistant containers at -20°C to prevent decomposition .
Q. How does NMU induce carcinogenesis at the molecular level?
NMU alkylates DNA, forming mutagenic adducts (e.g., O⁶-methylguanine), which disrupt replication and repair mechanisms, leading to point mutations in oncogenes like KRAS (e.g., Gly12Asp) . Chronic exposure in murine models results in undifferentiated carcinomas with high metastatic potential, as seen in CT26.WT cells .
Advanced Research Questions
Q. How can researchers design robust studies using NMU-induced CT26 models to evaluate combination immunotherapies?
- Model optimization : Use syngeneic BALB/c mice to preserve immune-tumor interactions .
- Endpoint selection : Combine tumor volume measurements with immune profiling (e.g., CD8+ T-cell infiltration via IHC) .
- Controlled variables : Standardize NMU dosing (e.g., 6 mg/kg body weight for alveolar injury models) and monitor strain-specific responses .
- Complementary models : Pair CT26.WT with humanized PDX models to validate cross-species relevance .
Q. What methodological challenges arise when interpreting mutagenicity data from NMU across different organisms?
NMU’s mutagenic potency varies with species-specific repair mechanisms. For example:
- In Schizosaccharomyces pombe, NMU induces forward mutations at defined nuclear stages, requiring synchronized cultures for reproducible results .
- Discrepancies in mutation rates may arise from differences in pH buffers (e.g., half-life of 18.3 hours at pH 7.27 vs. variable stability in other conditions) .
- Mitigate bias by using orthogonal assays (e.g., whole-exome sequencing) to validate mutational signatures .
Q. How do contradictory data on NMU’s chemical stability impact experimental reproducibility?
NMU’s reactivity with nucleophiles (e.g., thiols) and pH-dependent degradation (Table 1) necessitate strict buffer standardization:
pH | Half-Life (hours) | Buffer Type |
---|---|---|
7.27 | 18.3 | Phosphate |
- Recommendation : Pre-test NMU stability under experimental conditions using HPLC-UV to confirm integrity .
Q. What advanced omics approaches are utilized to dissect NMU-induced carcinogenesis?
- Genomics : SNP arrays and RNA-seq identify driver mutations (e.g., KRAS Gly12Asp) and dysregulated pathways (e.g., Wnt/β-catenin) .
- Epigenomics : Methylation profiling reveals NMU-induced hypermethylation in tumor suppressor promoters .
- Proteomics : Mass spectrometry detects post-translational modifications in DNA repair proteins (e.g., MGMT) .
Q. How can strain-specific immune responses in NMU models be leveraged for personalized therapy research?
BALB/c mice exhibit Th2-biased immunity, influencing responses to immunotherapies. Strategies include:
- Immune profiling : Use single-cell RNA-seq to map tumor microenvironment changes .
- Checkpoint inhibition : Test anti-PD-1/CTLA-4 efficacy in combination with NMU-induced models to mimic clinical resistance patterns .
Q. Key Considerations for Data Interpretation
Properties
IUPAC Name |
ethyl N-methyl-N-nitrosocarbamate | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3 | |
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InChI Key |
CAUBWLYZCDDYEF-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)N=O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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DSSTOX Substance ID |
DTXSID4021472 | |
Record name | N-Nitroso-N-methylurethane | |
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Molecular Weight |
132.12 g/mol | |
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Physical Description |
N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline] | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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Record name | N-Nitroso-N-methylurethane | |
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Boiling Point |
BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg | |
Record name | N-Nitroso-N-methylurethane | |
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Solubility |
Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M) | |
Record name | N-Nitroso-N-methylurethane | |
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Density |
1.133 at 20 °C/4 °C | |
Record name | N-Nitroso-N-methylurethane | |
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Vapor Pressure |
1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/ | |
Record name | N-Nitroso-N-methylurethane | |
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Color/Form |
Yellow to pink oil, Light colored liquid | |
CAS No. |
615-53-2 | |
Record name | N-NITROSO-N-METHYLURETHANE | |
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Record name | Carbamic acid, N-methyl-N-nitroso-, ethyl ester | |
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Record name | N-Methyl-N-nitrosourethane | |
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